molecular formula C18H13F3N2O2 B14256133 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- CAS No. 283593-09-9

2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)-

Cat. No.: B14256133
CAS No.: 283593-09-9
M. Wt: 346.3 g/mol
InChI Key: KOBAOTPFYBMZDH-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- is a complex organic compound that belongs to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrimidinone ring.

    Substitution Reactions: Introducing benzoyl, phenyl, and trifluoromethyl groups through substitution reactions using reagents like benzoyl chloride, phenylboronic acid, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can modify the functional groups attached to the pyrimidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacology: Studied for its effects on various biological pathways and potential as a drug candidate.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone: Basic structure without additional functional groups.

    5-Benzoyl-2(1H)-Pyrimidinone: Lacks the phenyl and trifluoromethyl groups.

    4-Phenyl-2(1H)-Pyrimidinone: Lacks the benzoyl and trifluoromethyl groups.

Uniqueness

The presence of benzoyl, phenyl, and trifluoromethyl groups in 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- makes it unique compared to other pyrimidinone derivatives

Properties

CAS No.

283593-09-9

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

5-benzoyl-4-phenyl-6-(trifluoromethyl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)16-13(15(24)12-9-5-2-6-10-12)14(22-17(25)23-16)11-7-3-1-4-8-11/h1-10,14H,(H2,22,23,25)

InChI Key

KOBAOTPFYBMZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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